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Compound of Interest

Compound Name: Alvelestat tosylate

Cat. No.: B605356

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of Alvelestat
tosylate, a selective oral inhibitor of neutrophil elastase, and similar compounds, Sivelestat
and BAY 85-8501. Neutrophil elastase is a key protease implicated in the inflammatory
processes of several respiratory diseases. Understanding the absorption, distribution,
metabolism, and excretion (ADME) of these inhibitors is crucial for optimizing their therapeutic
use and developing new drug candidates.

Executive Summary

Alvelestat tosylate (formerly AZD9668) is an orally bioavailable and reversible inhibitor of
neutrophil elastase. Pharmacokinetic studies have demonstrated its rapid absorption and a
short elimination half-life, supporting a twice-daily dosing regimen. Sivelestat, administered
intravenously, exhibits a dose-dependent increase in exposure and is used for treating acute
lung injury. BAY 85-8501 is another oral inhibitor with an improved metabolic stability and half-
life compared to earlier generations of these drugs. This guide presents a detailed comparison
of their pharmacokinetic parameters, the methodologies used in these key studies, and an
overview of their mechanism of action through relevant signaling pathways.

Comparative Pharmacokinetic Data

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b605356?utm_src=pdf-interest
https://www.benchchem.com/product/b605356?utm_src=pdf-body
https://www.benchchem.com/product/b605356?utm_src=pdf-body
https://www.benchchem.com/product/b605356?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

The following table summarizes the key pharmacokinetic parameters for Alvelestat tosylate,

Sivelestat, and BAY 85-8501, derived from studies in both healthy volunteers and patient

populations.
Alvelestat .
Parameter Sivelestat BAY 85-8501
(AZD9668)
Route of
Oral Intravenous Oral

Administration

Tmax (Time to Peak
Plasma

Concentration)

0.5 - 1.5 hours[1]

Not applicable (V)

Not specified in

abstracts

Cmax (Maximum
Plasma

Concentration)

Dose-linear[1]

Increases with dose[2]

Not specified in

abstracts

AUC (Area Under the

Curve)

Dose-linear[1]

Increases with dose[2]

Not specified in

abstracts

Volume of Distribution
(vd)

Not specified in

abstracts

20.88 L (apparent)[3]
[4]

Not specified in

abstracts

Clearance (CL)

Not specified in

abstracts

1.79 L/h (apparent)[3]
[4]

Low clearance in
rodents[5]

Elimination Half-life
(t1/2)

Short, consistent with

twice-daily dosing[1]

Not specified in

abstracts

Improved half-life in
rodents[5]

Renal Excretion

~40% as unchanged

compound[1]

Not specified in

abstracts

Not specified in

abstracts

Steady State

Reached by Day 2
with negligible

accumulation[1]

Reached after 48
hours with no obvious

accumulation[2]

Trough concentrations
plateaued after 2

weeks|[6]

Experimental Protocols

Alvelestat (AZD9668) Pharmacokinetic Studies
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The pharmacokinetic profile of Alvelestat was established through three double-blind,
randomized, placebo-controlled studies involving 107 healthy Caucasian and Japanese
volunteers and 18 patients with Chronic Obstructive Pulmonary Disease (COPD).[1][7] The
studies assessed single and multiple exposures to Alvelestat for up to 14 days.[1][7] Doses
ranged from single doses of up to 150 mg and multiple doses of up to 70 mg twice daily.[1][7]
Plasma concentrations of Alvelestat were measured at various time points to determine
pharmacokinetic parameters.

Sivelestat Pharmacokinetic Studies

A population pharmacokinetic analysis of Sivelestat was conducted in 15 Chinese patients with
severe pneumonia.[3][4] Patients received 300-500 mg of Sivelestat every 24 hours via
intravenous infusion for 5 to 14 days.[3][4] A total of 48 blood samples were collected and
plasma drug concentrations were determined using ultra-high-performance liquid
chromatography/tandem mass spectrometry (UPLC-MS/MS).[3][4] The data was analyzed
using a one-compartment model with proportional residual error.[3][4]

Another study in healthy Chinese subjects involved a randomized, double-blind, placebo-
controlled, single- and multiple-dose escalation design.[2] In the single-dose cohorts, 12 groups
of 8 volunteers received intravenous infusions of 1.0-20.2 mg/kg/h of Sivelestat or placebo for
two hours.[2] In the multiple-dose cohorts, four groups received two-hour intravenous infusions
of 2.0-5.0 mg/kg/h of Sivelestat or placebo every twelve hours for seven doses.[2] Serial blood
samples were collected to analyze the pharmacokinetic profile.[2]

BAY 85-8501 Pharmacokinetic Studies

A Phase lla, randomized, double-blind, placebo-controlled, parallel-group study was conducted
to assess the safety, efficacy, and pharmacokinetics of BAY 85-8501 in patients with non-cystic
fibrosis bronchiectasis.[6][8] The study involved the oral administration of BAY 85-8501.[8]
Pharmacokinetic parameters were evaluated as a secondary objective.[6][8] Preclinical
pharmacokinetic studies in rodents showed that BAY 85-8501 has low clearance and an
improved half-life.[5] The metabolic stability was assessed in rat hepatocytes.[5]

Mechanism of Action and Signaling Pathways
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Neutrophil elastase, released by neutrophils during inflammation, contributes to tissue damage
in various respiratory diseases. Alvelestat, Sivelestat, and BAY 85-8501 are all selective

inhibitors of this enzyme, thereby mitigating its detrimental effects.

The general signaling pathway initiated by neutrophil elastase involves the degradation of
extracellular matrix proteins and the activation of pro-inflammatory pathways.

Downstream Effects
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Caption: General mechanism of neutrophil elastase and its inhibitors.

Sivelestat has been shown to exert its therapeutic effect in acute lung injury by specifically
inhibiting the PI3BK/AKT/mTOR signaling pathway.
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Caption: Sivelestat's inhibition of the PIBK/AKT/mTOR pathway.

Conclusion

Alvelestat tosylate, Sivelestat, and BAY 85-8501 represent a class of targeted therapies with
the potential to address the underlying inflammatory processes in a range of respiratory
diseases. While Alvelestat and BAY 85-8501 offer the convenience of oral administration,
Sivelestat provides an intravenous option for acute settings. The choice of inhibitor and dosing
strategy will depend on the specific clinical indication, patient population, and desired
therapeutic outcome. Further research, particularly head-to-head comparative studies, will be
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invaluable in delineating the distinct advantages of each compound and guiding their optimal
use in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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